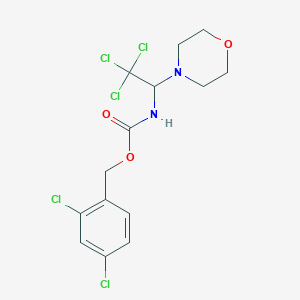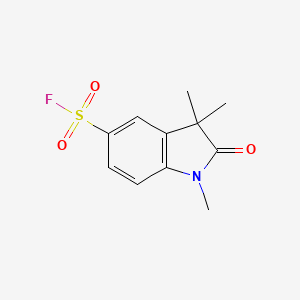![molecular formula C31H19NO3 B2446182 6-Benzoyl-2-(1,2-dihydroacenaphthylen-5-yl)benzo[de]isoquinoline-1,3-dione CAS No. 301337-39-3](/img/structure/B2446182.png)
6-Benzoyl-2-(1,2-dihydroacenaphthylen-5-yl)benzo[de]isoquinoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Benzoyl-2-(1,2-dihydroacenaphthylen-5-yl)benzo[de]isoquinoline-1,3-dione” is a novel benzo[de]isoquinoline-1,3-dione (BQD) condensed asymmetric azaacene . It is part of a series of molecules that have been designed and synthesized for their potential applications in organic electronic devices .
Synthesis Analysis
The synthesis of these molecules involves the use of different end groups of 1,2,5-thiadiazole, acenaphthylene, and phenanthrene . The triisopropylsilylethynyl groups were grafted to increase the solubility and crystallinity of the three molecules .Molecular Structure Analysis
Single-crystal X-ray diffraction revealed that these molecules have strong stacking with distances of 3.31-3.41 Å and different stacking arrangements .Chemical Reactions Analysis
These molecules have high electron affinity values of approximately 3.87, 3.69, and 3.74 eV for BQD-TZ, BQD-AP, and BQD-PA, respectively, as confirmed by cyclic voltammetry measurements .Physical And Chemical Properties Analysis
These molecules have high electron affinity values and strong stacking, which are beneficial for their use in electronic devices . The triisopropylsilylethynyl groups increase the solubility and crystallinity of the molecules .Scientific Research Applications
Synthesis and Chemical Properties
- Synthetic Methods and Derivatives : Research has focused on the synthesis of naphthalimide derivatives, including methods for introducing various functional groups to enhance their chemical properties and potential applications. For example, studies have demonstrated the synthesis of novel naphthalimide derivatives via Pictet–Spengler reactions, offering a pathway to diverse molecular architectures with potential applications in pharmaceuticals and material science (Tsai et al., 2018).
Biological Applications
- Anticancer Activity : Naphthalimide analogues have been evaluated for their in vitro antitumor activities. For instance, a series of 2-allyl-6-substituted-benzo[de]isoquinoline-1,3-diones showed significant antitumor activity against human tumor cell lines, with investigations into their DNA binding properties suggesting mechanisms of action that could inform the use of similar compounds in cancer therapy (Verma et al., 2015).
Material Science Applications
- Optical and Electronic Materials : Compounds similar to the one have been explored for their potential in creating thermally activated delayed fluorescent (TADF) emitters. This research could pave the way for the development of new materials for use in organic light-emitting diode (OLED) technologies, highlighting the compound's potential applicability in advanced electronic and photonic devices (Yun & Lee, 2017).
Mechanism of Action
Target of Action
It is known that this compound belongs to a class of molecules known as benzo[de]isoquinoline-1,3-diones, which are often used in the development of organic electronic devices due to their high electron affinity .
Mode of Action
It is known that these molecules have high electron affinity values, which suggests that they may interact with their targets by accepting electrons . This electron-accepting property could potentially lead to changes in the electronic properties of the target molecules.
Pharmacokinetics
It is known that the triisopropylsilylethynyl groups were grafted to increase the solubility and crystallinity of the molecules , which could potentially impact their bioavailability.
Result of Action
It is known that these molecules have strong π–π stacking with distances of 331–341 Å and different stacking arrangements , which could potentially influence their interactions with target molecules and subsequent effects.
Action Environment
It is known that the triisopropylsilylethynyl groups were grafted to increase the solubility and crystallinity of the molecules , suggesting that factors affecting solubility and crystallinity could potentially influence the compound’s action.
properties
IUPAC Name |
6-benzoyl-2-(1,2-dihydroacenaphthylen-5-yl)benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H19NO3/c33-29(20-6-2-1-3-7-20)22-15-16-25-28-21(22)9-5-11-24(28)30(34)32(31(25)35)26-17-14-19-13-12-18-8-4-10-23(26)27(18)19/h1-11,14-17H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYMUQLAQDMNPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)N4C(=O)C5=C6C(=C(C=C5)C(=O)C7=CC=CC=C7)C=CC=C6C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzoyl-2-(1,2-dihydroacenaphthylen-5-yl)benzo[de]isoquinoline-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-butylphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2446099.png)

![3-(2-bromophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide](/img/structure/B2446102.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide](/img/structure/B2446104.png)
![N1-(4-fluorophenethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2446105.png)
![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2446106.png)

![3-benzyl-9-(3-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2446111.png)
![5-oxo-1-(2-thienylmethyl)-N-[4-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide](/img/structure/B2446112.png)


![N'-[2-(4-methoxyphenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide](/img/structure/B2446119.png)

![N-[(3-bromophenyl)(cyano)methyl]-2-[(2-methoxyethyl)sulfanyl]acetamide](/img/structure/B2446121.png)